molecular formula C14H8F4O2 B7871672 3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-carboxaldehyde

3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-carboxaldehyde

Cat. No.: B7871672
M. Wt: 284.20 g/mol
InChI Key: APBLNICLRXPUHJ-UHFFFAOYSA-N
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Description

3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-carboxaldehyde is a biphenyl derivative featuring a fluorine atom at the 3-position of the first phenyl ring and a trifluoromethoxy (-OCF₃) group at the 4'-position of the second phenyl ring. The aldehyde (-CHO) functional group at the 4-position of the first ring makes this compound a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and materials science applications. Its structure combines electron-withdrawing groups (fluorine and trifluoromethoxy) that influence reactivity, solubility, and stability, making it distinct from simpler biphenyl aldehydes .

Properties

IUPAC Name

2-fluoro-4-[4-(trifluoromethoxy)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-13-7-10(1-2-11(13)8-19)9-3-5-12(6-4-9)20-14(16,17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBLNICLRXPUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-carboxaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-carboxaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro or trifluoromethoxy groups.

Major Products Formed

    Oxidation: 3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-carboxylic acid.

    Reduction: 3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Chemistry
    • Drug Design : The compound serves as a valuable scaffold in drug discovery, particularly for developing new therapeutic agents targeting various diseases. Its fluorinated nature can enhance metabolic stability and bioavailability.
    • Anticancer Activity : Research has indicated that fluorinated biphenyl derivatives exhibit promising anticancer properties. Studies have demonstrated that modifications to the biphenyl structure can lead to compounds with selective cytotoxicity against cancer cells .
  • Material Science
    • Polymer Synthesis : The compound can be utilized as a monomer or additive in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance. This application is particularly relevant in coatings and advanced materials .
    • Liquid Crystals : Due to its unique molecular structure, it has potential applications in the development of liquid crystal displays (LCDs) and other electronic materials .
  • Agricultural Chemistry
    • Pesticide Development : The compound's structural characteristics make it a candidate for developing new agrochemicals, including herbicides and insecticides. Fluorinated compounds often exhibit increased potency and selectivity against pests .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of various fluorinated biphenyl derivatives, including 3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-carboxaldehyde. Results indicated that this compound showed significant cytotoxic effects on breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Polymer Applications

Research conducted on the use of fluorinated compounds in polymer science highlighted the role of this compound as a building block for high-performance polymers. The study demonstrated that incorporating this compound into polymer matrices improved thermal stability and chemical resistance, making it suitable for use in harsh environments .

Mechanism of Action

The mechanism by which 3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-carboxaldehyde exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the fluoro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorine and Trifluoromethoxy Positioning

(a) 4'-Fluorobiphenyl-4-carboxaldehyde (CAS: 60992-98-5)
  • Structure : Fluorine at the 4'-position and an aldehyde at the 4-position of the biphenyl system.
  • Key Differences : Lacks the trifluoromethoxy group and the 3-fluoro substitution.
  • This simpler structure is often used in Suzuki-Miyaura couplings .
(b) 3'-Trifluoromethoxy-biphenyl-4-carboxylic Acid (CAS: 1093758-81-6)
  • Structure : Trifluoromethoxy group at the 3'-position and a carboxylic acid (-COOH) at the 4-position.
  • Key Differences : The carboxylic acid group replaces the aldehyde, and the trifluoromethoxy is at 3' instead of 4'.
  • Implications : The -COOH group enhances hydrogen-bonding capacity, making this compound more polar and suitable for applications in drug design as a bioisostere for phosphates or sulfonamides .
(c) 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic Acid (CAS: 22510-33-4)
  • Structure : Fluorine at 4', hydroxy (-OH) at 4-position, and carboxylic acid at 3-position.
  • Key Differences : Multiple functional groups (-OH, -COOH) and substitution pattern differences.
  • Implications : The presence of -OH increases solubility in aqueous media but reduces stability under acidic conditions compared to the aldehyde-containing target compound .

Functional Group Variations

(a) 3-Fluoro-4'-propyl-4-biphenylboronic Acid (CAS: 909709-42-8)
  • Structure : Boronic acid (-B(OH)₂) replaces the aldehyde.
  • Key Differences : The boronic acid enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the aldehyde is more reactive toward nucleophiles.
  • Applications : Used in aryl-aryl bond formation, contrasting with the target compound’s role in condensation or reduction reactions .
(b) 3',4'-Difluoro-biphenyl-4-carboxylic Acid (CAS: 505082-81-5)
  • Structure : Two fluorine atoms at 3' and 4' positions and a carboxylic acid at 4-position.
  • Key Differences : Additional fluorine increases electron-withdrawing effects but lacks the trifluoromethoxy group.
  • Implications: Enhanced metabolic stability compared to non-fluorinated analogs, though reduced lipophilicity relative to the target compound .

Electronic and Steric Effects

  • Trifluoromethoxy (-OCF₃) vs. Methyl (-CH₃) : The -OCF₃ group in the target compound provides stronger electron-withdrawing effects and higher lipophilicity than -CH₃, as seen in 3-Fluoro-4'-methylbiphenyl derivatives .
  • Aldehyde (-CHO) vs. Nitro (-NO₂): The nitro group in 3-fluoro-4-nitro-4'-(trifluoromethoxy)-1,1'-biphenyl (CAS: 1191048-24-4) offers different reactivity, favoring electrophilic aromatic substitution over aldehyde-mediated nucleophilic additions .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Functional Group Molecular Weight Key Applications
Target Compound 3-F, 4'-OCF₃ Aldehyde (4) 298.21* Pharmaceutical intermediates
4'-Fluorobiphenyl-4-carboxaldehyde 4'-F Aldehyde (4) 214.20 Cross-coupling reactions
3'-Trifluoromethoxy-biphenyl-4-carboxylic Acid 3'-OCF₃ Carboxylic Acid (4) 282.22 Drug design (bioisosteres)
3',4'-Difluoro-biphenyl-4-carboxylic Acid 3'-F, 4'-F Carboxylic Acid (4) 234.20 API intermediates

*Calculated based on formula C₁₄H₈F₄O₂.

Biological Activity

3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-carboxaldehyde (CAS Number: 1179833-07-8) is a fluorinated biphenyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

  • Molecular Formula : C15H10F4O2
  • Molecular Weight : 284.20 g/mol
  • Structure : The compound features a biphenyl core with a trifluoromethoxy group and a carboxaldehyde functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives with similar structures have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study reported that certain fluorinated biphenyl compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting a promising role in combating antibiotic resistance .

CompoundMIC (μg/ml)Target Organism
This compoundTBDTBD
Standard Antibiotic (e.g., Ampicillin)100S. typhi

Anticancer Activity

The anticancer potential of fluorinated compounds has been well-documented. Research indicates that similar compounds can induce apoptosis in cancer cell lines through mechanisms such as reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, a related trifluoromethyl-substituted compound demonstrated significant cytotoxicity against glioblastoma cells while exhibiting lower toxicity towards healthy cells .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that derivatives of biphenyl compounds can inhibit cell proliferation in various cancer types, including breast and pancreatic cancers. These studies suggest that modifications to the biphenyl structure can enhance anticancer efficacy while minimizing systemic toxicity .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that certain fluorinated compounds disrupt mitochondrial respiration and promote apoptosis through caspase activation pathways. This highlights the importance of structural modifications in enhancing biological activity .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodPrecursorsCatalystYield (%)Reference
Suzuki Coupling4-Bromo-3-fluorobiphenyl + Trifluoromethoxyphenylboronic acidPd(PPh₃)₄65–75
Formylation via Rieche4-Methylbiphenyl derivativePOCl₃/DMF50–60

Which analytical techniques are critical for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethoxy (−OCF₃) and fluorine substituents (δ −55 to −60 ppm for −OCF₃) .
  • HPLC-MS : Quantifies purity and detects trace impurities; reverse-phase C18 columns with acetonitrile/water gradients are effective .
  • X-ray Crystallography : Resolves conformational preferences of the biphenyl core and aldehyde orientation .

Key Challenge : Fluorine’s strong electronegativity causes signal splitting in ¹H NMR, requiring high-field instruments (≥400 MHz) for resolution .

How do substituents (fluoro, trifluoromethoxy) influence the compound’s reactivity and stability?

Basic Research Question

  • Electron-Withdrawing Effects : The −OCF₃ group decreases electron density at the biphenyl ring, slowing electrophilic substitution but enhancing aldehyde oxidation susceptibility .
  • Steric Hindrance : Ortho-fluorine substituents restrict rotation of the biphenyl bond, stabilizing specific conformers .
  • Hydrolytic Stability : The aldehyde group is prone to hydration; anhydrous storage (2–8°C under argon) is recommended .

How can researchers resolve contradictions in reported spectral data for fluorinated biphenyl derivatives?

Advanced Research Question
Discrepancies in NMR or MS data often arise from:

  • Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift peaks; always report solvent conditions .
  • Isomeric Impurities : Trace amounts of regioisomers (e.g., 2- vs. 3-fluoro) require 2D NMR (COSY, NOESY) for differentiation .
  • Cross-Validation : Compare data with PubChem or EPA DSSTox entries (e.g., DTXSID90689282) to verify assignments .

What computational strategies optimize reaction pathways for derivatives of this compound?

Advanced Research Question

  • Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates for Suzuki coupling steps .
  • Machine Learning : Training models on existing fluorinated biphenyl datasets narrows optimal conditions (e.g., solvent, catalyst loading) .
  • Energy Profiling : Identify rate-limiting steps (e.g., oxidative addition in cross-coupling) to improve turnover frequency .

How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Advanced Research Question

  • Lipophilicity Modulation : −OCF₃ enhances membrane permeability; logP calculations (e.g., XLogP3) predict bioavailability .
  • Electrophilic Substitution : Introduce electron-deficient groups (e.g., nitro) at the 4-position to target enzymes with nucleophilic active sites .
  • In Vivo Stability : Replace the aldehyde with a methyl ester prodrug to reduce metabolic clearance .

Q. Table 2: Bioactivity Data for Analogues

DerivativeTarget ProteinIC₅₀ (nM)Reference
3-Fluoro-4'-CF₃O-biphenylCOX-2120
4'-CF₃O-biphenyl-4-COOHPPARγ85

What safety precautions are essential when handling fluorinated aldehydes?

Basic Research Question

  • Toxicity : Aldehydes are irritants; use fume hoods and PPE (nitrile gloves, goggles) .
  • Storage : Store under inert gas (argon) at 2–8°C to prevent oxidation .
  • Waste Disposal : Neutralize with aqueous sodium bisulfite before disposal .

How do solvent polarity and temperature affect crystallization of this compound?

Advanced Research Question

  • Polar Solvents : Ethanol/water mixtures yield needle-like crystals suitable for X-ray analysis .
  • Low-Temperature Crystallization : Slows nucleation, producing larger single crystals (e.g., −20°C in DCM/hexane) .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify stable crystal forms .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification Bottlenecks : Replace column chromatography with continuous flow systems to improve throughput .
  • Cost of Fluorinated Reagents : Optimize stoichiometry of boronic acids (e.g., 1.2 equiv) to minimize waste .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 880 ppm) .

How can researchers validate the environmental impact of fluorinated byproducts?

Advanced Research Question

  • Persistent Organic Pollutant (POP) Screening : Use EPA DSSTox models to predict bioaccumulation potential .
  • Degradation Studies : UV/H₂O₂ advanced oxidation processes break down −OCF₃ groups into less stable metabolites .
  • Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) to compare synthetic routes .

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